Alkali Blue G

描述

Historical Trajectory and Evolution in Dye Chemistry

The development of Alkali Blue G is rooted in the broader history of synthetic dye chemistry, which began in 1856 with William Henry Perkin's accidental synthesis of mauveine from coal tar derivatives. chemistryviews.orgspecialchem.com This discovery catalyzed the rapid expansion of the synthetic organic chemical industry, with chemists exploring coal tar as a source for novel colorants. chemistryviews.org This era saw the rise of major chemical companies, particularly in Germany, which became a leader in producing a wide array of brilliant synthetic dyes by the early 20th century. chemistryviews.orgspecialchem.com

This compound belongs to the triphenylmethane (B1682552) family of dyes, one of the oldest classes of synthetic colorants known for their high tinctorial strength and brilliant hues. sci-hub.stnih.gov The parent structures of these dyes, such as Fuchsin (also known as pararosaniline), were foundational to the creation of a wide spectrum of colors. sci-hub.stmfa.org The evolution of dyes like Alkali Blue involved the chemical modification of these basic triphenylmethane structures. Specifically, the "Alkali Blue" series of dyes are alkali-soluble triphenylmethane colorants produced through the sulfonation of parent compounds. sci-hub.stchemicalbook.com This process, the introduction of a sulfonic acid group, enhances solubility in alkaline conditions and modifies the dye's properties, making it suitable for applications such as the manufacturing of pigments for printing inks. sci-hub.stchemicalbook.comgoogle.com

Chemical Classification within Organic Colorants

This compound is classified within the broad category of organic colorants. Its chemical structure places it definitively in the triphenylmethane (or triarylmethane) class of dyes. sci-hub.stchemicalbook.combiofargo.com Due to the presence of an acidic functional group, it is further categorized as an acid dye . evitachem.comstainsfile.com

The compound is specifically described as an aminobenzenesulfonic acid derivative. nih.gov Its identity is precisely defined by various chemical identifiers.

| Identifier | Value |

|---|---|

| CAS Number | 58569-23-6 nih.gov |

| Molecular Formula | C₃₂H₂₇N₃O₃S nih.govnih.gov |

| Molecular Weight | 533.6 g/mol nih.gov |

| IUPAC Name | 2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid nih.gov |

In the Colour Index (C.I.) system, the broader "Alkali Blue" family, to which this compound belongs, is associated with designations such as C.I. 42765 and C.I. Acid Blue 110, reflecting their use as both pigments and acid dyes. evitachem.comstainsfile.com Based on its applications, it can also be classified as a histological dye or a fluorochrome. nih.gov

Fundamental Structural Features and Chromophore Systems

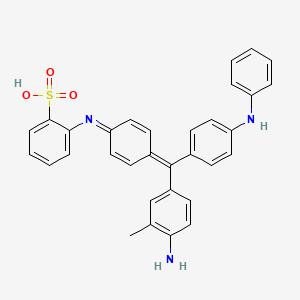

The molecular architecture of this compound is based on the triphenylmethane skeleton, which consists of a central carbon atom bonded to three aromatic (aryl) rings. nih.gov This core structure is the foundation for its color-producing properties.

The color of this compound originates from its chromophore , which is the part of the molecule responsible for absorbing light in the visible spectrum. In triphenylmethane dyes, the chromophore is the extensive conjugated π-electron system that spans the three aryl rings and the central carbon atom. This system is facilitated by a quinoid ring structure, which is essential for the dye's color.

The structure is further defined by the presence of auxochromes , which are functional groups that modify the ability of the chromophore to absorb light. In this compound, these include amino (-NH₂ and -NH-) and methyl (-CH₃) groups. nih.gov These electron-donating groups intensify the color and shift the absorption maximum to longer wavelengths, a phenomenon known as a bathochromic shift, which results in the characteristic blue color. The sulfonic acid (-SO₃H) group primarily functions as a solubilizing group, imparting the properties of an acid dye. sci-hub.stnih.gov

| Structural Component | Description |

|---|---|

| Core Skeleton | Triphenylmethane nih.gov |

| Chromophore | Extended conjugated system across the three aryl rings, including a quinoid structure |

| Auxochromes | Amino (-NH₂, -NH-) and Methyl (-CH₃) groups nih.gov |

| Solubilizing Group | Sulfonic acid (-SO₃H) group nih.gov |

Structure

3D Structure

属性

CAS 编号 |

58569-23-6 |

|---|---|

分子式 |

C32H27N3O3S |

分子量 |

533.6 g/mol |

IUPAC 名称 |

2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |

InChI |

InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |

InChI 键 |

HKAGEPARHQTMCZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |

规范 SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |

其他CAS编号 |

58569-23-6 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways for Alkali Blue G and Related Triphenylmethane (B1682552) Dyes

The synthesis of triphenylmethane dyes, including this compound, typically involves the condensation of aromatic amines with aldehydes or ketones, often under acidic conditions, followed by oxidation. A common precursor for many triphenylmethane dyes is rosaniline or pararosaniline, which are derived from aniline (B41778) and related compounds.

Historically, "spirit blues" were among the first aniline blues synthesized, characterized by their triphenyl derivatives of rosaniline and pararosaniline. These dyes, due to their bulky and nonpolar structure, required organic solvents like alcohol for solution preparation colour.org.uk.

The development of water-soluble aniline blues, classified as acid dyes, was achieved by converting spirit blue molecules into sulfonic acids. This process is analogous to the conversion of indigo (B80030) to indigo carmine. The monosulfonic acid derivative is known as Nicholson's blue or alkali blue, named for its application in alkaline baths colour.org.uk.

A general synthetic approach for triphenylmethane dyes involves the condensation of an aromatic amine with an aldehyde (like formaldehyde) in the presence of a condensing agent (such as hydrochloric acid) and a catalyst (like cupric chloride) in an alcoholic solution. Maintaining a specific water content in the alcoholic medium is crucial for optimal results google.com.

Table 1: General Triphenylmethane Dye Synthesis Components

| Component | Role | Example |

| Aromatic Amine | Building block for the triphenylmethane structure | Aniline, Diphenylamine |

| Aldehyde/Ketone | Reactant for condensation, forms the central carbon atom | Formaldehyde |

| Condensing Agent | Facilitates the condensation reaction | Hydrochloric acid |

| Catalyst | Accelerates the reaction, often involved in oxidation | Cupric chloride |

| Oxidizing Agent | Converts the leuco form to the colored dye | Air, other oxidizing agents |

| Solvent | Medium for the reaction | Alcoholic solutions, water |

| Sulfonating Agent | Introduces sulfonic acid groups for water solubility (for acid dyes) | Sulfuric acid, oleum (B3057394) (for derivatization) |

Process Innovations in this compound Manufacturing

Innovations in the manufacturing of this compound have focused on improving its physical form, dispersibility, and color properties. One significant area of development involves creating easy-dispersing alkali blue pigment powders. These processes often involve coprecipitating the alkali blue pigment with an organic dispersant of the anionic class. The coprecipitate is then subjected to a heat treatment step before drying, which enhances the pigment's strength, color, and dispersibility google.com.

Traditional methods for producing dry alkali blue toners involved grinding or crushing methods, where a mixture of dried pigment and a vehicle was finely ground. Another method is "flushed" alkali blue, produced by mixing undried pigment with a vehicle, transferring the pigment from its aqueous phase to the vehicle phase. Dry alkali blue toners are generally used in smaller quantities compared to flushed ones due to lower coloring power, but offer advantages in certain applications like printing inks google.com.

Patents describe methods for producing alkali blue pigments with improved properties, such as enhanced hydrophilic properties or softer texture. These often involve controlled precipitation and heat treatment steps. For instance, a process might involve dissolving a freshly precipitated and washed dyestuff in an aqueous alkaline bath, adding organic dispersants, coprecipitating by acidification, and then heat-treating the coprecipitate google.comjustia.com.

Furthermore, modifications to control the hue of Alkali Blue pigments have been developed. By incorporating a minor amount of a phenolic compound, such as beta-naphthol, into an alkaline solution of Alkali Blue prior to precipitation, the hue can be shifted from a generally red shade to a greener shade google.com.

Derivatization Strategies for Functional Modification

Derivatization strategies for this compound and related triphenylmethane dyes primarily aim to modify their solubility, affinity for different substrates, or introduce new functionalities. The most prominent derivatization is the sulfonation of spirit blues to create water-soluble alkali blues colour.org.uk. This involves introducing sulfonic acid groups (-SO3H) onto the molecule, typically using concentrated sulfuric acid or oleum. The degree of sulfonation can influence the final properties of the dye.

Other potential derivatization strategies, while not extensively detailed for this compound specifically in the provided literature, can be inferred from general dye chemistry. These might include:

Alkylation/Acylation: Modifying amino groups to alter solubility or reactivity.

Quaternization: Introducing a permanent positive charge, potentially affecting interactions with anionic substrates.

Introduction of other functional groups: Attaching groups like hydroxyl, carboxyl, or reactive moieties to enable covalent bonding with specific materials or to modify spectral properties.

The general principle of derivatization in dye chemistry is to tailor the molecule's structure to meet specific application requirements, such as improved lightfastness, washfastness, or specific binding capabilities. For instance, in analytical chemistry, derivatization is often used to enhance detectability in techniques like High-Performance Liquid Chromatography (HPLC) by introducing chromophores or fluorophores xjtu.edu.cnnih.gov. While these specific strategies are not detailed for this compound, the underlying chemical principles are applicable to its functional modification.

Advanced Spectroscopic and Analytical Characterization of Alkali Blue G

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing dyes, as it provides information about their color-imparting properties by probing the electronic transitions within the molecule. plymouth.ac.uk The absorption of light in the visible region by triarylmethane dyes is due to π→π* transitions within the extensive conjugated system of the three aryl rings connected to a central carbon atom. mdpi.com

The UV-Vis spectrum of Alkali Blue (C.I. 42750) exhibits a strong absorption maximum (λmax) in the visible range, which is responsible for its intense blue color. Studies have reported λmax values of approximately 596 nm. researchgate.net Another analysis noted a λmax at 574 nm. scielo.br The exact position of this peak can be influenced by the solvent, its polarity, and pH, a phenomenon known as solvatochromism. marmara.edu.tr For triarylmethane dyes, the main absorption band is often accompanied by a shoulder at a shorter wavelength, the presence and resolution of which can be affected by solvent interactions, aggregation, or the symmetry of the dye molecule. mdpi.commarmara.edu.tr

| Compound | Reported λmax (nm) | Solvent/Conditions | Associated Electronic Transition |

|---|---|---|---|

| Alkali Blue (C.I. 42750) | 596 | Not Specified | π→π |

| Alkali Blue (C.I. 42750) | 574 | Not Specified | π→π |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy identifies the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiu.edu The FTIR spectrum of a complex molecule like Alkali Blue G provides a unique "fingerprint." An analysis of the FTIR spectrum for Alkali Blue 4B (C.I. 42750) reveals several characteristic absorption bands that correspond to the vibrations of its constituent chemical bonds. mdpi.com

The spectrum shows strong bands in the 1600-1400 cm⁻¹ region, which are typical for the C=C stretching vibrations within the aromatic rings. A prominent band around 1340 cm⁻¹ can be attributed to the stretching of the aryl-nitrogen (Ar-N) bond. The region between 1200 cm⁻¹ and 1000 cm⁻¹ contains bands related to the sulfonate group (S=O stretching), a key functional group in this molecule, as well as C-H in-plane bending vibrations.

| Wavenumber (cm⁻¹) Range | Assignment | Reference |

|---|---|---|

| ~1587 | C=C Aromatic Ring Stretching | mdpi.com |

| ~1470 | C=C Aromatic Ring Stretching | mdpi.com |

| ~1341 | Ar-N Stretching | mdpi.com |

| ~1180 - 1030 | S=O Stretching (Sulfonate Group) | |

| ~1002 | C-H In-plane Bending | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. researchgate.net By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR can provide information on the chemical environment, connectivity, and spatial relationships of atoms.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of molecular fragmentation, which provides structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large, polar molecules like dyes.

The ESI mass spectrum of Alkali Blue 4B (C.I. 42750) has been reported, providing confirmation of its molecular mass. mdpi.com In positive ionization mode, the analysis showed a prominent peak at an m/z value consistent with the expected molecular weight of the compound's structure.

| Compound | Technique | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| Alkali Blue 4B (C.I. 42750) | ESI-MS (+) | 532, 531, 530 | Corresponds to the molecular ion cluster | mdpi.com |

These signals are consistent with the chemical formula C₃₂H₂₇N₃O₃S, which has a monoisotopic mass of approximately 533.18 Da. The observed peaks likely represent various ionic forms such as [M-H]⁺.

X-ray Diffraction (XRD) for Crystalline Structure (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing X-rays at a sample and measuring the scattering pattern, which depends on the crystal lattice structure. For a pure, crystalline sample of this compound, XRD could provide precise information on its unit cell dimensions, space group, and the exact bond lengths and angles of the molecule in the solid state.

However, complex organic dyes like this compound are often produced and used as fine powders that may be amorphous or have low crystallinity, making single-crystal XRD analysis challenging. A review of the available literature indicates that no crystal structure data for this compound has been published.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in the dye industry for quality control and purity assessment. An HPLC method for this compound would separate the main dye component from any impurities, starting materials, or side products from its synthesis.

While a specific, standardized HPLC method for this compound is not detailed in the surveyed literature, a typical method can be proposed based on the analysis of similar triarylmethane dyes. researchgate.net A reversed-phase HPLC setup is generally effective. The separation would be based on the differential partitioning of the dye and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The components would be detected as they elute from the column using a UV-Vis detector set to the dye's absorption maximum (e.g., ~596 nm).

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with an acid modifier like formic acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~596 nm |

| Purity Assessment | Peak area percentage of the main component |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique for separating components of a mixture. In the context of this compound, TLC is primarily utilized in the forensic analysis of inks, where Alkali Blue is a common dye component. journalijar.comresearchgate.net The technique allows for the separation and differentiation of various ink formulations. journalijar.com

The stationary phase for this application is typically a pre-coated TLC plate of silica (B1680970) gel 60 F₂₅₄ on an aluminum or glass backing. researchgate.net The separation mechanism relies on the differential partitioning of the ink components between the polar stationary phase (silica) and a less polar mobile phase. A sample of the ink is extracted using a suitable solvent, such as methanol, and spotted onto the baseline of the TLC plate. researchgate.net

The plate is then developed in a sealed chamber containing a solvent system. Various mobile phases have been successfully used to separate blue ballpoint pen inks containing Alkali Blue. A common solvent system is a mixture of ethyl acetate, ethanol, and water. journalijar.com The separated dye components appear as distinct spots at different retention factor (Rf) values, which can be used for comparative analysis. Visualization is typically done under normal daylight, as Alkali Blue and other ink dyes are colored. journalijar.comresearchgate.net

Alkali Blue 6B is also employed as an indicator solution in the analysis of oils and fats, which may involve TLC for the separation of different lipid classes. fssai.gov.inscribd.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry is a cornerstone for the quantitative analysis of this compound, both for determining its own concentration and for its use as an indicator in other analytical methods.

Catalytic Spectrophotometry for Trace Element Analysis

A simple, rapid, and sensitive kinetic spectrophotometric method has been developed for the determination of trace amounts of Vanadium (IV) using this compound. sid.iriosrjournals.org The method is based on the catalytic effect of Vanadium (IV) on the oxidation of Alkali Blue by an oxidizing agent, typically potassium bromate (B103136), in an acidic medium. sid.irresearchgate.net

The reaction proceeds as follows: the oxidation of Alkali Blue by potassium bromate is slow, but its rate is significantly increased by the presence of trace amounts of Vanadium (IV), which acts as a catalyst. The rate of the reaction is directly proportional to the concentration of Vanadium (IV). sid.ir This rate is monitored by measuring the decrease in absorbance of the characteristic blue color of Alkali Blue at its maximum absorption wavelength (λmax) over a fixed period. sid.irresearchgate.net The absorbance is measured at approximately 572 nm. sid.ir

This method demonstrates good selectivity for Vanadium (IV) even in the presence of a significant excess of Vanadium (V) and other interfering ions. sid.ir It has been successfully applied to the determination of V(IV) in various samples, including river water and alloys. researchgate.net The optimal conditions for this catalytic reaction have been thoroughly investigated to maximize sensitivity and precision. sid.irresearchgate.net

| Parameter | Optimal Condition/Value |

|---|---|

| Analyte | Vanadium (IV) |

| Principle | V(IV) catalysis of Alkali Blue oxidation by KBrO₃ |

| Wavelength (λmax) | 572 nm |

| pH | 4.0 |

| Oxidant | Potassium Bromate (KBrO₃) |

| Temperature | 28 °C |

| Detection Limit | 40 ng/mL |

| Linear Range | 100 - 6000 ng/mL |

| Alkali Blue Concentration | 1.28 x 10⁻⁴ M |

| KBrO₃ Concentration | 0.105 M |

Table 1: Optimized parameters for the catalytic spectrophotometric determination of Vanadium (IV) using this compound. sid.irresearchgate.netresearchgate.net

Application in Lignin (B12514952) Content Determination

Based on the reviewed scientific literature, there is no established spectrophotometric method that utilizes the specific chemical compound this compound (C.I. 42765) for the determination of lignin content. While spectrophotometric methods exist for lignin analysis using other dyes, this particular application for this compound is not documented in the available research.

Applications in Chemical Sciences and Engineering

Role in Histological and Biological Staining Methodologies

Alkali Blue G is recognized for its utility as a histological dye and a fluorochrome. chemicalbook.com In microscopy, it is employed to add contrast to cells and tissues, highlighting specific features of interest such as nuclei and cytoplasm for examination. chemicalbook.com Its application extends to the staining of biological specimens, where its fluorescent properties as a fluorochrome are valuable. chemicalbook.com Specifically, it has been identified as a stain for elastic fibers, demonstrating its specialized role in identifying particular components within tissue samples. google.com The compound is also categorized more broadly as a biological stain. chemicalbook.com

Utilization as Chemical Indicators in Analytical Chemistry

In the realm of analytical chemistry, this compound functions as an acid-base indicator. google.com It is available in solution form for this purpose, signaling pH changes within a chemical system. google.com A specific application of its indicator properties is in titration procedures. For instance, it can be used to determine the amine value of certain resins, where the endpoint is identified by a color change during titration with a standardized solution like hydrochloric acid. toxicdocs.org

Applications in Industrial Coloration Processes (textiles, paper, leather, inks, paints, plastics)

This compound is a versatile pigment utilized across numerous industrial sectors for coloration. One of its largest applications is in the manufacturing of printing inks. chempoint.com It is also used in inside paints and enamels where high durability is not a primary requirement. chempoint.com

The compound's applications in various industries are summarized below:

| Industry | Specific Application |

| Inks | A primary component in printing inks, including water-based inks for paper and film packaging and alcohol-based formulations. toxicdocs.orgchempoint.comfiu.eduepa.gov |

| Paints | Used in the formulation of inside paints and enamels. chempoint.com |

| Paper | Added directly to paper pulp as a water pulp dispersion for coloration during manufacturing. chempoint.comfiu.edu |

| Leather | Used as a dye for staining leather, identified under names such as "Acid Leather Blue G". google.com |

| Plastics | Incorporated into plastics as a fluorescent dye and can be part of evanescent (color-changing) compositions. chemicalbook.comgoogle.com |

Pigment Dispersion and Formulation Chemistry

The formulation of this compound is critical for its effective use as an industrial pigment. It is available as a "water pulp," which facilitates its dispersion in aqueous systems like those used in paper manufacturing. chempoint.com It is also a component of high-quality resinated dispersions designed for paper and film packaging applications. fiu.edu In some contexts, it is referred to as "this compound Toner" when used as a coloring agent in ink compositions. toxicdocs.org

The performance of Alkali Blue pigments in formulations is dictated by their chemical resistances and physical properties, as detailed in the table below.

| Property | Resistance/Characteristic | Note |

| Light | Good | |

| Heat | Good | |

| Acid | Good | |

| Cold Alkali | Good | |

| Hot Alkali | Poor | |

| Bleeding (Water) | Non-bleeding | |

| Bleeding (Paraffin) | Non-bleeding | |

| Bleeding (Lacquers/Synthetics) | Slight bleeding | Not recommended for lacquers. chempoint.com |

As a fluorescent dye, this compound can be incorporated into pigment concentrates for plastics, where it can aid in the dispersion of other pigments. chemicalbook.com

Integration into Advanced Functional Materials

This compound, a triphenylmethane (B1682552) dye, possesses properties that make it a candidate for integration into advanced functional materials. Research in this area explores leveraging its chromophoric and potential electrochemical characteristics for the development of novel materials with specific functionalities. These materials can find use in various technological applications, including electronics, sensor technology, and specialized coatings. The integration of this compound often involves its incorporation into polymer matrices, onto nanomaterial surfaces, or as a component in composite systems.

The performance of this compound in such materials is dictated by its chemical structure, which includes multiple aromatic rings and functional groups capable of interacting with host materials. chem-lab.be These interactions can influence the optical and electronic properties of the resulting composite material. Research efforts are focused on understanding and controlling these interactions to tailor the final properties of the functional materials for specific applications.

One area of investigation involves the use of this compound in the development of materials for electronic and optoelectronic devices. The conjugated system of the dye molecule suggests potential for charge transport, which is a key property for applications in organic electronics. When dispersed within a suitable matrix, this compound can contribute to the material's conductivity or photoconductivity.

Another significant application lies in the creation of sensing materials. The color of this compound is sensitive to its chemical environment, particularly pH, which can be exploited for the fabrication of chemical sensors. When integrated into a polymer film or onto a solid support, the dye can provide a visual or spectrophotometric response to the presence of specific analytes.

Furthermore, the incorporation of this compound into polymer composites can enhance their functional properties. For instance, it can be used to impart specific colors to plastics and coatings for aesthetic or functional purposes, such as in light-filtering applications. The even dispersion and stability of the dye within the polymer are crucial for achieving the desired performance. A patent describes a method for producing an easily dispersible dry alkali blue pigment powder by co-precipitating the pigment with an organic dispersant, which can then be incorporated into oleoresinous systems like printing inks and plastics. lobachemie.com

Research has also explored the adsorption of triphenylmethane dyes, a class to which this compound belongs, onto various materials. For example, Alkali Blue 6B has been attached to poly(2-hydroxyethyl methacrylate) microbeads to create dye-affinity adsorbents for the removal of phenols from aqueous solutions. chem-lab.be This suggests the potential for this compound to be integrated into materials designed for environmental remediation and separation processes. The interaction is believed to occur between the aromatic electrons of the phenolic molecule and the aromatic rings of the dye. chem-lab.be

The development of advanced functional materials incorporating this compound is an active area of research. The key to successful integration lies in understanding the interplay between the dye's molecular properties and the characteristics of the host material to create composites with tailored functionalities for a wide range of applications in chemical sciences and engineering.

Environmental Chemistry and Degradation Pathways

Environmental Occurrence and Distribution in Aquatic and Soil Systems

Alkali Blue G's water-soluble nature facilitates its potential distribution throughout aquatic systems. Industrial effluents from dyeing processes are a primary source of its release into the environment ontosight.ai. While specific widespread monitoring data for this compound in soil and aquatic systems are not extensively detailed in the provided search results, its classification as a dye suggests that it can enter waterways through wastewater discharge, potentially impacting surface water and groundwater mdpi.comnih.gov. Studies on other dyes indicate that they can persist in water bodies and sediments, affecting water quality mdpi.com. The presence of dyes in the environment is a general concern due to their color, which can reduce light penetration, and their potential toxicity mdpi.com.

Persistence and Biodegradability Studies

Information regarding the persistence and biodegradability of this compound is limited in the provided search results. However, general statements suggest that dyes, including this compound, can persist in the environment for extended periods ontosight.ai. Synthetic dyes are often designed for stability, which can translate to recalcitrance against natural degradation processes. Studies on similar compounds, such as certain persistent organic pollutants (POPs), highlight that persistence is a key environmental concern, with half-lives in soil and water often measured in months or years pops.intfao.org. While specific biodegradability studies for this compound are not detailed, the general recalcitrance of synthetic dyes implies that microbial degradation may be slow or incomplete mdpi.com.

Photodegradation and Other Abiotic Degradation Mechanisms

The photodegradation of dyes is a significant abiotic pathway for their removal from the environment. Research into dye degradation often involves photocatalytic processes, where materials like metal oxides or carbon nitrides are used to break down dye molecules under light irradiation mdpi.commdpi.comacs.orgmdpi.comundip.ac.idresearchgate.net. These processes typically involve the generation of reactive oxygen species (like hydroxyl radicals) that oxidize the dye molecules. While direct photodegradation studies of this compound under natural sunlight are not explicitly detailed, the general principle of dye photodegradation suggests it could be a potential, albeit slow, degradation route mdpi.com. Other abiotic mechanisms like hydrolysis or oxidation by environmental chemicals could also play a role, but specific data for this compound are scarce. The stability of the dye molecule will influence its susceptibility to these processes mdpi.com.

Ecological Impact Assessment on Aquatic Biota

This compound is classified as hazardous to the aquatic environment with long-lasting effects labchem.co.za. Studies indicate that dyes released into aquatic systems can pose risks to aquatic life ontosight.aimdpi.com. While specific ecotoxicity data (e.g., LC50 or EC50 values) for this compound are not provided in the search results, general concerns for dyes include their potential to reduce light penetration, affecting photosynthesis by aquatic plants and algae mdpi.com. Furthermore, some dyes can exhibit direct toxicity to aquatic organisms, including fish, invertebrates, and algae mdpi.comlabchem.co.za. Harmful algal blooms, often caused by nutrient pollution, can also indirectly impact aquatic life through toxin production or oxygen depletion nsw.gov.auresearchgate.netuoguelph.canih.gov. Bioaccumulation, the process by which organisms accumulate substances in their tissues over time, is a concern for persistent environmental contaminants frontiersin.orgnih.govepa.govopen.eduru.nl. However, specific bioaccumulation data for this compound are not available in the provided search results.

Theoretical and Computational Investigations of Alkali Blue G

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Alkali Blue G. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Research employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been used to analyze the molecular structure and electronic properties of Alkali Blue 6B, a compound closely related to this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For Alkali Blue 6B, the calculated HOMO-LUMO energy gap is approximately 2.68 eV. This relatively small gap is characteristic of dye molecules and explains their ability to absorb light in the visible spectrum.

Further analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), offer deeper insights. NBO analysis helps to understand charge distribution and intramolecular interactions. MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of a Related Triphenylmethane (B1682552) Dye (Alkali Blue 6B) This table is interactive. Click on the headers to sort.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.19 eV | Indicates electron-donating capability |

| LUMO Energy | -2.51 eV | Indicates electron-accepting capability |

Molecular Dynamics Simulations of Solvation and Interactions

While specific molecular dynamics (MD) simulations focusing solely on the solvation of this compound in common solvents are not extensively documented in publicly available literature, the methodology has been widely applied to the broader class of triphenylmethane (TPM) dyes to understand their behavior in complex environments.

MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For dyes, this can reveal how solvent molecules arrange themselves around the solute (solvation) and the nature of intermolecular interactions. For example, studies on other TPM dyes have used MD simulations to investigate their localization and orientation within surfactant micelles. mdpi.com These simulations show that dye molecules tend to reside at the interface of the micelle, interacting with both the hydrophobic core and the aqueous solution. mdpi.com

Furthermore, MD simulations combined with DFT have been used to analyze the extraction of TPM dyes from aqueous solutions using deep eutectic solvents (DES). nih.gov These studies calculate properties like solvation free energy to predict and explain the high efficiency of extraction. The simulations indicate that TPM molecules are energetically more stable in the DES phase than in water, which drives the separation process. nih.gov These examples highlight how MD simulations can provide a molecular-level understanding of the interactions governing the behavior of dyes like this compound in various chemical systems. mdpi.comnih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is utilized in regulatory toxicology and chemical assessment to estimate the properties of a substance based on its molecular structure. For this compound (Solvent Blue 4), QSAR models have been employed to predict its potential biological activities and hazards. industrialchemicals.gov.aumst.dk

Regulatory assessments have used QSAR modeling to evaluate the potential for carcinogenicity, mutagenicity, and reproductive toxicity (CMR properties). mst.dk For instance, reports indicate that Solvent Blue 4 produces positive results in consensus models for mutagenicity and developmental toxicity within the T.E.S.T. (Toxicity Estimation Software Tool) platform. mst.dk These models function by comparing the structural features of the target molecule to a database of compounds with known experimental toxicity data. The presence of specific substructures or "mechanistic alerts" within the this compound molecule, which are common to other known genotoxic and carcinogenic triphenylmethane dyes like Malachite Green and Crystal Violet, informs these predictions. industrialchemicals.gov.au

While these predictive models are valuable for hazard identification and risk assessment, especially when experimental data is limited, they serve as estimations rather than definitive proof of a property. industrialchemicals.gov.aumst.dk

Future Research Directions and Emerging Areas

Sustainable Synthesis Routes and Green Chemistry Approaches

Table 7.1: Comparative Analysis of Potential Green Synthesis Approaches for Alkali Blue G

| Synthesis Approach | Key Green Aspect | Potential Benefits | Research Focus Areas |

| Solvent-Free Synthesis | Reduced solvent waste | Lower environmental impact, simplified product isolation, enhanced safety | Mechanochemical methods, solid-state reactions, solventless milling techniques |

| Catalytic Synthesis | Higher selectivity, atom economy | Reduced by-product formation, milder reaction conditions, catalyst recyclability | Heterogeneous catalysts (e.g., zeolites, metal oxides), biocatalysis (enzymes) |

| Microwave/Ultrasound Assist | Faster reaction kinetics, energy efficiency | Reduced reaction time, lower energy input, potential for higher yields | Optimization of irradiation parameters (power, time), solvent selection |

| Water-Based Synthesis | Reduced organic solvent usage | Improved safety profile, lower environmental footprint, cost-effectiveness | Development of water-soluble catalysts, efficient product recovery from aqueous media |

Novel Applications in Sensors and Optoelectronic Devices

This compound's inherent fluorescence and chromophoric properties position it as a candidate for advanced applications in sensing and optoelectronics. Future research should aim to harness these characteristics by developing this compound-based chemosensors for the detection of specific analytes, such as metal ions, biomolecules, or environmental pollutants. This could involve designing derivatives that exhibit selective fluorescence quenching or enhancement upon analyte binding. Furthermore, its potential integration into organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells warrants investigation, either as an emissive material, charge transport layer, or sensitizer (B1316253), particularly if its electronic and photophysical properties can be fine-tuned through molecular engineering. Research into its electrochromic behavior could also pave the way for applications in smart windows, displays, or electrochromic sensors.

Table 7.2: Potential Applications of this compound in Sensors and Optoelectronics

| Application Area | Target Analyte/Device Type | Key Property Exploited | Potential Performance Metrics | Future Research Direction |

| Chemosensors | Metal ions, pH, pollutants | Fluorescence, Absorbance | High sensitivity, selectivity, rapid response, low detection limit | Design of derivatives with specific binding sites, investigation of fluorescence mechanisms (e.g., PET, FRET) |

| Optoelectronics (OLEDs) | Emissive layer, Charge transport | Fluorescence, Electronic properties | High quantum yield, efficient charge injection/transport, color purity | Molecular engineering for tunable emission wavelengths, optimization of film morphology, charge carrier mobility studies |

| Optoelectronics (OPVs) | Light absorption, Charge separation | Absorbance, Electronic properties | Improved power conversion efficiency, enhanced photostability | Blending with semiconductor materials, molecular design for broader light absorption, interfacial engineering |

| Electrochromic Devices | Voltage-induced color change | Redox-active chromophore | Fast switching speed, high contrast ratio, long cycle life | Electrochemical stability studies, synthesis of derivatives with modulated redox potentials and color transitions |

Enhanced Strategies for Environmental Management and Waste Treatment

The environmental persistence and potential ecotoxicity of dyes like this compound necessitate the development of effective remediation technologies. Future research should focus on advanced oxidation processes (AOPs), including photocatalysis using semiconductor materials (e.g., TiO2, ZnO), Fenton-based processes, and ozonation, to efficiently degrade this compound in industrial wastewater. Investigation into novel adsorbent materials, such as functionalized activated carbon, zeolites, or metal-organic frameworks (MOFs), for the physical removal of the dye from aqueous solutions is also crucial. Furthermore, exploring bio-remediation strategies, potentially involving the identification and engineering of microorganisms or enzymes capable of metabolizing this compound, offers a sustainable and eco-friendly approach to wastewater treatment.

Table 7.3: Comparative Efficacy of Remediation Techniques for this compound

| Remediation Technique | Mechanism of Action | Target Pollutant | Expected Efficiency (%) | Research Focus |

| Photocatalysis | Degradation via reactive oxygen species (ROS) | This compound | High (e.g., >95%) | Development of novel photocatalysts, solar-driven degradation, synergistic effects with co-catalysts, understanding degradation pathways |

| Adsorption | Surface binding to porous materials | This compound | High (e.g., >90%) | Synthesis and characterization of high-capacity adsorbents (e.g., modified biochar, MOFs), regeneration studies, adsorption kinetics and isotherms |

| Advanced Oxidation | Radical-mediated oxidation, chemical degradation | This compound | High (e.g., >98%) | Optimization of process parameters (pH, oxidant concentration, temperature), investigation of synergistic effects between different AOPs |

| Bio-remediation | Microbial metabolism, enzymatic degradation | This compound | Moderate to High | Isolation and characterization of dye-degrading microorganisms, enzyme engineering for enhanced activity, optimization of bioreactor conditions |

Development of High-Performance Derivatives for Specific Applications

Tailoring the molecular structure of this compound through derivatization can significantly enhance its performance for specific applications. Future research should focus on synthesizing novel derivatives with improved photostability, higher fluorescence quantum yields, altered solubility profiles (e.g., for non-aqueous ink formulations), or the introduction of specific functional groups for targeted analyte binding in sensing applications. For instance, the strategic placement of electron-donating or withdrawing substituents can tune its absorption and emission spectra for optoelectronic devices. Derivatization can also improve its compatibility with polymer matrices for advanced composite materials or enhance its biodegradability for environmental applications. Comprehensive structure-property relationship studies will be essential to guide the rational design of these high-performance analogs.

Table 7.4: Strategies for Developing High-Performance this compound Derivatives

| Modification Strategy | Target Property Enhancement | Specific Application Example | Expected Outcome | Research Focus |

| Aryl Substitution | Photostability, Fluorescence | Fluorescent probes, OLEDs | Increased photostability, higher quantum yield, tunable emission spectra | Synthesis of derivatives with electron-rich/poor aryl groups, investigation of steric effects on excited-state dynamics |

| Sulfonation/Alkyl Sulfonation | Solubility in organic solvents | Inkjet inks, OPVs | Improved solubility in non-polar media, better film-forming properties | Control over the degree and position of sulfonation/alkylation to tune solubility and compatibility with different matrices |

| Functional Group Introduction | Analyte Binding, Reactivity | Chemosensors, Catalysis | Specific binding affinity, enhanced catalytic activity, improved signal transduction | Introduction of chelating groups (e.g., amines, carboxylates), reactive sites for covalent attachment, or redox-active moieties |

| Polymer Grafting/Conjugation | Processability, Stability | Pigment concentrates, Composites | Enhanced dispersibility, improved thermal and mechanical stability, better lightfastness | Covalent attachment to polymer backbones, formation of block copolymers, investigation of interfacial interactions in composites |

Synergistic Research with Nanomaterials and Composites

The integration of this compound with advanced nanomaterials offers a significant opportunity to create novel functional materials with synergistic properties. Future research should explore the incorporation of this compound into or onto nanostructures such as graphene oxide (GO), carbon nanotubes (CNTs), quantum dots (QDs), or metal-organic frameworks (MOFs). For example, GO or CNTs could serve as efficient scaffolds to enhance the photostability, charge transport capabilities, and sensitivity of this compound in sensor applications or optoelectronic devices. MOFs could provide tailored porous environments for controlled release, enhanced catalytic activity when this compound acts as a sensitizer or photocatalyst, or for selective adsorption. Composite materials incorporating this compound within polymer matrices could lead to improved mechanical properties, enhanced thermal stability, or novel optical functionalities for advanced coatings and materials.

Table 7.5: Synergistic Applications of this compound with Nanomaterials

| Nanomaterial/Composite | Integration Method | Synergistic Property/Application | Expected Benefit | Research Focus |

| Graphene Oxide (GO) | Adsorption, Covalent functionalization | Enhanced fluorescence, Sensing | Improved photostability, higher sensitivity, efficient charge transfer | Surface modification of GO for optimal dye loading, investigation of GO-Alkali Blue G interactions for sensing mechanisms |

| Carbon Nanotubes (CNTs) | Non-covalent π-π stacking, Covalent linkage | Charge transport, Sensors | Enhanced conductivity, improved signal-to-noise ratio, increased surface area | Functionalization of CNTs for better dispersion and interaction with this compound, development of CNT-dye hybrid materials for electronics |

| Metal-Organic Frameworks (MOFs) | Encapsulation, Surface binding | Photocatalysis, Sensing | High surface area, tunable pore size, controlled release, catalytic activity | Selection of MOFs based on this compound interaction, studies on dye loading capacity and release kinetics, catalytic efficiency evaluation |

| Polymer Composites | Blending, Nanoparticle dispersion | Improved durability, Colorants | Enhanced mechanical strength, better thermal stability, improved lightfastness | Optimization of polymer matrix selection, uniform dispersion of this compound within the matrix, evaluation of composite properties |

Compound Names Mentioned:

this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。